N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a pyrazole ring, and multiple methoxy groups. Its molecular formula is C23H23N5O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the following steps :
Starting Materials: 3,4-dimethoxyphenyl ethylamine, 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, and 1H-1,2,4-triazole.
Reaction Conditions: The reaction is carried out in an anhydrous solvent such as dichloromethane, under nitrogen protection.
Catalysts and Reagents: EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (dimethylaminopyridine) are used as catalysts.
Procedure: The reaction mixture is cooled to 0°C, and the catalysts are added. The mixture is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through recrystallization using dichloromethane-ethyl acetate.
Industrial Production Methods
Industrial production methods for this compound are similar but often involve larger scale equipment and more rigorous purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Scavenge Reactive Oxygen Species (ROS): By donating a hydrogen atom to free radicals, it neutralizes them.
Chelate Metal Ions: This can prevent the catalysis of ROS production, thereby reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenethyl)acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine
Uniqueness
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its combination of a triazole ring and a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H24N6O3 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-methyl-5-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C23H24N6O3/c1-29-18(14-17(28-29)16-7-5-4-6-8-16)22(30)25-23-24-21(26-27-23)12-10-15-9-11-19(31-2)20(13-15)32-3/h4-9,11,13-14H,10,12H2,1-3H3,(H2,24,25,26,27,30) |
InChI Key |
CCEWQICPCQTYHA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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